![molecular formula C6H5BrClN3O B3003780 6-Bromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride CAS No. 2260937-84-4](/img/structure/B3003780.png)

6-Bromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

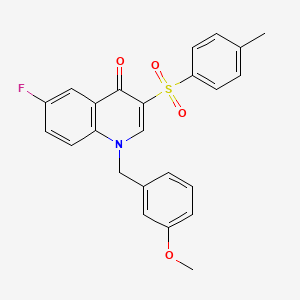

The synthesis of pyrazolo[3,4-d]pyrimidin-4[5H]-ones derivatives is described in several papers. For instance, an efficient approach to synthesize 6-aryl-3-cyano-5-alkylamino-1-p-tolyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones has been developed using iminophosphorane-mediated annulation, followed by nucleophilic addition with amines . Another paper describes the synthesis of similar compounds using heteropolyacids as catalysts, which resulted in high yields . These methods could potentially be adapted for the synthesis of "6-Bromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride".

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using various analytical techniques such as IR, 1H NMR, MS, and X-ray diffraction crystallography . These techniques provide detailed information about the molecular framework and confirm the regioselectivity of the synthesis process.

Chemical Reactions Analysis

The papers discuss several chemical reactions involving pyrazolo[3,4-d]pyrimidin-4[5H]-ones and related compounds. For example, the reaction of 6-bromomethyl-1,3-dimethyl-5-nitrouracil with amines and hydrazines leads to the synthesis of fused-ring pyrimidines and their N-oxides . Another study utilized 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine as a precursor for constructing new polyheterocyclic ring systems . These reactions demonstrate the versatility of pyrazolo[3,4-d]pyrimidin-4[5H]-ones in synthesizing a wide range of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are often inferred from their structural characterization. For instance, the solubility, melting points, and stability can be deduced from the molecular structure and substituents present in the compound. The papers provided do not directly discuss the physical and chemical properties of "6-Bromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride", but similar compounds have been characterized, which can provide insights into their behavior .

Aplicaciones Científicas De Investigación

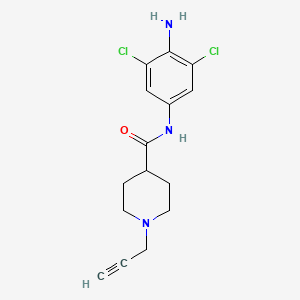

Anticancer and Anti-5-lipoxygenase Agents

- Novel pyrazolopyrimidines derivatives synthesized from 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones have been evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds showed potential in cytotoxic and 5-lipoxygenase inhibition activities (Rahmouni et al., 2016).

Antiproliferative Agents

- Coumarin derivatives containing pyrazolo[1,5-a]pyrimidine and other related compounds have been synthesized and evaluated for their antitumor activity against liver carcinoma cancer cell lines. Some showed promising antitumor activity (Gomha et al., 2015).

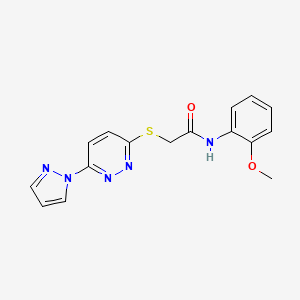

Antibacterial Properties

- Pyrazolo[3,4-b]pyridine-based heterocycles derived from 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine were synthesized and evaluated for their antibacterial properties (Abdel‐Latif et al., 2019).

Antiviral and Antitumor Activities

- Pyrazolo[3,4-d]pyrimidine ribonucleosides and related compounds were tested for their antiviral and antitumor activities, with some compounds showing significant activity against viruses and leukemia in vitro (Petrie et al., 1985).

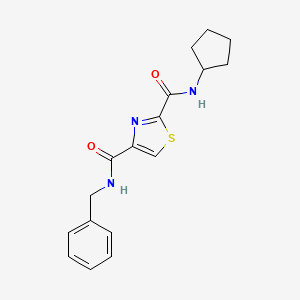

Quantum Chemical Calculations

- Pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives were synthesized and characterized, including quantum-chemical calculations to understand their molecular properties (Saracoglu et al., 2019).

Systemic Fungicides

- Pyrazolo[1,5-a]pyrimidine derivatives, structural analogues of the systemic fungicide carboxin, were synthesized and showed high levels of fungicidal activity in fungal growth assays (Huppatz, 1985).

Anticancer Activity and mTOR Inhibition

- Synthesis of pyrazolo[4,3-d]pyrimidin-7(6H)-one compounds and their evaluation as anticancer agents were reported, with some compounds showing activity through apoptosis mechanism and inhibiting mTOR (Reddy et al., 2014).

Mecanismo De Acción

Target of Action

Similar compounds have been reported to have potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .

Mode of Action

Fgfr inhibitors typically work by binding to the receptor, preventing its dimerization and autophosphorylation, and subsequently inhibiting the activation of downstream signaling pathways .

Biochemical Pathways

Fgfr inhibitors generally affect the ras–mek–erk, plcγ, and pi3k–akt signaling pathways .

Result of Action

Fgfr inhibitors typically inhibit cell proliferation and induce apoptosis .

Propiedades

IUPAC Name |

6-bromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3O.ClH/c7-4-2-8-5-1-6(11)9-10(5)3-4;/h1-3H,(H,9,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJUBMDARCYIJCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2N=CC(=CN2NC1=O)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B3003697.png)

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one](/img/structure/B3003701.png)

![1-(benzo[d]isoxazol-3-yl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B3003702.png)

![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{2-[(propan-2-yl)imino]-1,2-dihydropyridin-1-yl}propan-1-one](/img/structure/B3003703.png)

![3,6-Diamino-2-(4-chlorobenzoyl)-4-(thiophen-2-yl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B3003707.png)

![2-[1-(5-Phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B3003715.png)

![4-fluoro-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide](/img/structure/B3003720.png)